molecular formula C8H11N7O2 B14947601 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- CAS No. 496949-14-5

1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)-

Cat. No.: B14947601
CAS No.: 496949-14-5
M. Wt: 237.22 g/mol
InChI Key: XUQVJYMCHVNIEG-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)-: is a triazine derivative known for its unique chemical structure and properties Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with sodium azide to introduce the azido group. This is followed by the substitution of the remaining chloro groups with methoxy and morpholinyl groups under controlled conditions. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted triazines.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Chemistry: 1,3,5-Triazine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and materials .

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research.

Industry: In the industrial sector, triazine derivatives are used in the production of flame-retardant materials, coatings, and polymers. Their stability and reactivity make them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The methoxy and morpholinyl groups can enhance the compound’s solubility and binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- stands out due to its azido group, which imparts unique reactivity and potential for cycloaddition reactions. The combination of methoxy and morpholinyl groups further enhances its solubility and versatility in various applications .

Properties

CAS No.

496949-14-5

Molecular Formula

C8H11N7O2

Molecular Weight

237.22 g/mol

IUPAC Name

4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C8H11N7O2/c1-16-8-11-6(13-14-9)10-7(12-8)15-2-4-17-5-3-15/h2-5H2,1H3

InChI Key

XUQVJYMCHVNIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N=[N+]=[N-]

Origin of Product

United States

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